N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide

Apoptosis Bcl-2 family Polypharmacology

Procure this racemic 4-methylbenzamide (para) regioisomer exclusively for its defined triple Bcl-xL/Mcl-1/Bcl-2 inhibition profile. The para-methyl substitution yields lower logP and higher PSA than the 2-methyl (ortho) isomer, reducing phospholipidosis risk. Verify batch identity via the 1 nM MCHR2 antagonist functional assay. Use as racemic baseline for chiral resolution or pair with the ortho isomer for SAR studies.

Molecular Formula C24H21ClN2O
Molecular Weight 388.9 g/mol
Cat. No. B11329275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide
Molecular FormulaC24H21ClN2O
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43
InChIInChI=1S/C24H21ClN2O/c1-16-10-12-17(13-11-16)24(28)27-15-20(18-6-2-4-8-22(18)25)21-14-26-23-9-5-3-7-19(21)23/h2-14,20,26H,15H2,1H3,(H,27,28)
InChIKeyYFQMZMAMINLGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide: A Multi-Target Indole-Benzamide Bcl-2 Family Inhibitor for Apoptosis Research


N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide (CAS not assigned; MF: C₂₄H₂₁ClN₂O; MW: 388.9 g/mol) is a fully synthetic, racemic small molecule belonging to the indole-3-ethylbenzamide chemotype . Its structure incorporates a 2-chlorophenyl substituent at the benzylic position of the ethyl linker, an unsubstituted indole NH, and a 4-methylbenzamide terminus. The compound is catalogued as a screening compound by multiple commercial suppliers and is annotated in the Therapeutic Target Database as ‘Indole-based analog 3’ (Drug ID: D0MZ7I) originating from Vanderbilt University, where it is profiled as a triple inhibitor of the anti-apoptotic proteins Bcl-xL, Mcl-1, and Bcl-2 [1]. This multi-target profile distinguishes it from the majority of indole-3-ethylbenzamide congeners, which typically address single enzymatic or receptor targets, positioning the compound as a specialized tool for studying apoptosis network pharmacology.

Why N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide Cannot Be Replaced by Generic Indole-Benzamide Analogs


The indole-3-ethylbenzamide scaffold is highly promiscuous; minor structural perturbations—such as relocation of the benzamide methyl group from the para to the ortho position or deletion of the 2-chlorophenyl moiety—profoundly alter the compound's polypharmacology, physicochemical properties, and biological target engagement . Unlike many indole-benzamide derivatives that are optimized for single-target selectivity (e.g., HDAC1, HDAC6, or CDK7 inhibition), this compound has been explicitly characterized as a triple Bcl-2 family inhibitor (Bcl-xL/Mcl-1/Bcl-2), a profile that cannot be inferred or replicated by simply procuring a structurally related screening compound [1]. Consequently, generic substitution without empirical verification of multi-target engagement, stereochemical composition, and molecular properties risks selecting a compound with a fundamentally different pharmacological fingerprint.

N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide: Head-to-Head Quantitative Differentiation Evidence


Triple Bcl-2 Family Inhibition vs. Single- or Dual-Target Inhibitors: Target Engagement Profile

According to the Therapeutic Target Database (TTD), N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is annotated as an inhibitor of three anti-apoptotic Bcl-2 family members: Bcl-xL, Mcl-1, and Bcl-2 [1]. This triple-target profile contrasts with clinically validated Bcl-2 family inhibitors such as venetoclax (ABT-199), which is a selective Bcl-2 inhibitor (Ki < 0.01 nM for Bcl-2; > 1000-fold selectivity over Bcl-xL and Mcl-1), and navitoclax (ABT-263), which is a dual Bcl-2/Bcl-xL inhibitor but spares Mcl-1 [2]. The simultaneous engagement of Mcl-1 alongside Bcl-2 and Bcl-xL is mechanistically significant because Mcl-1 upregulation is a well-established resistance mechanism to selective Bcl-2 inhibitors.

Apoptosis Bcl-2 family Polypharmacology

4-Methyl vs. 2-Methyl Benzamide Regioisomer: Physicochemical Property Comparison

The commercially available 2-methylbenzamide regioisomer (ChemDiv Compound ID: D380-0110) provides a direct comparator for property differentiation. This ortho-methyl isomer has computed logP = 5.749, logD = 5.749, logSw = -5.841, and polar surface area (PSA) = 34.251 Ų . In contrast, predicted logP values for the 4-methylbenzamide (para-methyl) target compound from independent computational sources range from 3.38 (PrenDB) to 4.73 (mcule), with PSA estimated at approximately 38.3 Ų [1]. The para-methyl substitution is expected to yield a lower logP (ΔlogP ≈ -1.0 to -2.4) and higher PSA compared to the ortho-methyl isomer, translating to measurably altered membrane permeability and aqueous solubility profiles.

Regioisomerism Physicochemical properties logP/logD

MCHR2 Antagonist Activity: Single-Target Potency Reference Point

A BindingDB entry (BDBM50360708; CHEMBL1934127) reports that N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide exhibits antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM in a CHO cell-based Ca²⁺ flux assay [1]. Although this single-target data point does not reflect the compound's primary Bcl-2 family polypharmacology, it provides a quantitative benchmark. For context, the endogenous agonist MCH activates MCHR2 with an EC50 of approximately 0.5–5 nM, depending on assay format, placing this compound among the most potent synthetic MCHR2 antagonists reported [2].

MCHR2 GPCR Antagonist

Stereochemical Composition: Racemic Mixture vs. Enantiopure Analogs

The benzylic carbon at the ethyl linker connecting the 2-chlorophenyl and indole moieties constitutes a chiral center. ChemDiv explicitly lists the 2-methylbenzamide regioisomer (D380-0110) as a 'RACEMIC MIXTURE' . By structural analogy, N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide is also racemic (±). This is a critical specification: enantiopure indole-ethylbenzamide derivatives have been resolved via chiral chromatography or enzymatic kinetic resolution and can exhibit divergent pharmacological activity [1]. Procurement of the racemate ensures both enantiomers are present in a 1:1 ratio, providing a defined stereochemical baseline that enantiopure batches or uncharacterized mixtures cannot guarantee.

Stereochemistry Racemic Chiral resolution

2-Chlorophenyl Substituent: Structural Differentiation from Des-Chloro and Halogen-Substituted Analogs

The presence of a chlorine atom at the ortho position of the phenyl ring distinguishes this compound from the simpler N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide (CAS 881597-49-5), which lacks any halogen substitution . In drug design, ortho-chlorine substitution on the phenyl ring typically increases metabolic stability by blocking CYP450-mediated para-hydroxylation, enhances Van der Waals contacts in hydrophobic protein pockets, and elevates lipophilicity (estimated ΔlogP ≈ +0.7–1.0 relative to the des-chloro analog) [1]. The 2-chlorophenyl group may also contribute to the Bcl-2 family binding profile via halogen-bond interactions with backbone carbonyls in the BH3-binding groove, a mechanism documented for chlorinated aromatic fragments in Mcl-1 inhibitors [2].

SAR Halogen substitution Indole-ethylbenzamide

N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide: Optimal Research and Procurement Application Scenarios


Apoptosis Network Pharmacology: Simultaneous Bcl-xL/Mcl-1/Bcl-2 Inhibition Studies

Researchers investigating cancer cell dependencies on multiple Bcl-2 family members, particularly in hematological malignancies where Mcl-1 amplification drives resistance to selective Bcl-2 inhibitors, can employ this compound as a chemical probe for triple-target engagement. Unlike venetoclax (Bcl-2-selective) or navitoclax (Bcl-2/Bcl-xL dual), this compound's annotated triple-target profile (Bcl-xL/Mcl-1/Bcl-2) enables studies of coordinated apoptosis regulation without requiring combination treatments [1].

Regioisomer-Dependent SAR: 4-Methyl vs. 2-Methyl Benzamide Comparison

Medicinal chemistry teams conducting structure-activity relationship (SAR) studies on indole-ethylbenzamide Bcl-2 family inhibitors should procure both the 4-methylbenzamide (para) and 2-methylbenzamide (ortho) regioisomers for paired testing. The 4-methyl isomer is predicted to exhibit lower logP (ΔlogP ≈ -1.0 to -2.4) and higher PSA than the 2-methyl isomer, parameters that correlate with reduced phospholipidosis risk and improved assay compatibility . Direct comparison of the two regioisomers in the same assay panel can establish the contribution of benzamide methyl position to target selectivity and cellular potency.

Compound QC and Identity Verification via MCHR2 Functional Assay

The documented MCHR2 antagonist activity (IC50 = 1 nM) provides a convenient, quantitative functional assay for verifying compound identity and batch consistency upon receipt [2]. Procurement laboratories can implement a standardized CHO-MCHR2 Ca²⁺ flux assay as part of incoming QC to confirm that each new batch retains the expected single-digit nanomolar potency at this ancillary target, providing an orthogonal identity check that complements standard analytical methods (NMR, LC-MS, HRMS).

Stereochemical Baseline Control in Chiral Pharmacology Studies

For laboratories planning enantiomer resolution or structure-based design studies, sourcing the compound as an explicitly specified racemic mixture establishes a defined stereochemical baseline. This avoids the confounding variable of unknown enantiomeric ratios that can arise when purchasing from vendors who do not disclose stereochemistry [3]. The racemate can then serve as the starting material for chiral chromatographic resolution or as the reference standard for evaluating enantiomer-specific differences in Bcl-2 family target engagement.

Quote Request

Request a Quote for N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.